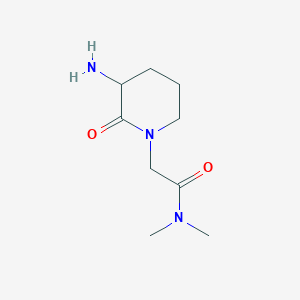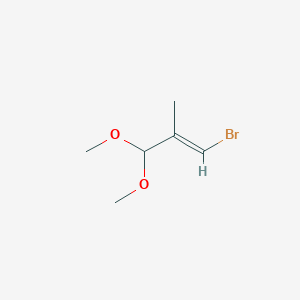![molecular formula C11H7BrN4 B12316311 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)
2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of DNA and RNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then undergo further reactions with various halogenated derivatives under phase transfer catalysis conditions to yield the desired product . The reaction conditions often involve the use of alkyl halides and phase transfer catalysts to facilitate the formation of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Alkylation: The compound can be alkylated at different positions on the imidazo-pyridine ring system.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, phase transfer catalysts, and various oxidizing and reducing agents. The conditions often involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield different regioisomers depending on the position of alkylation on the imidazo-pyridine ring system .
Applications De Recherche Scientifique
2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to purines and its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its antimicrobial properties and its effects on various biological pathways.
Material Science: The compound’s unique structural characteristics make it useful in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways. For example, it has been reported to act as an inhibitor of certain kinases, which are involved in signal transduction pathways .
Comparaison Avec Des Composés Similaires
2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine can be compared with other imidazo-pyridine derivatives, such as:
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C11H7BrN4 |
|---|---|
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
6-bromo-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C11H7BrN4/c12-7-5-9-10(14-6-7)16-11(15-9)8-3-1-2-4-13-8/h1-6H,(H,14,15,16) |
Clé InChI |
CLEWWDWKDXOTTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B12316255.png)



![4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12316280.png)


![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)




![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)
